Cas no 854415-19-3 (1,3-Dimethylcyclopentane-1-carbaldehyde)

1,3-Dimethylcyclopentane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- SCHEMBL11333752
- 1,3-dimethylcyclopentane-1-carbaldehyde
- 854415-19-3
- EN300-1621583
- 1,3-Dimethylcyclopentane-1-carbaldehyde
-
- インチ: 1S/C8H14O/c1-7-3-4-8(2,5-7)6-9/h6-7H,3-5H2,1-2H3
- InChIKey: MZGZBRGBFPNHCH-UHFFFAOYSA-N
- ほほえんだ: O=CC1(C)CCC(C)C1
計算された属性
- せいみつぶんしりょう: 126.104465066g/mol
- どういたいしつりょう: 126.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 17.1Ų
1,3-Dimethylcyclopentane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1621583-0.05g |
1,3-dimethylcyclopentane-1-carbaldehyde |
854415-19-3 | 0.05g |
$924.0 | 2023-06-05 | ||
Enamine | EN300-1621583-5.0g |
1,3-dimethylcyclopentane-1-carbaldehyde |
854415-19-3 | 5g |
$3189.0 | 2023-06-05 | ||
Enamine | EN300-1621583-0.25g |
1,3-dimethylcyclopentane-1-carbaldehyde |
854415-19-3 | 0.25g |
$1012.0 | 2023-06-05 | ||
Enamine | EN300-1621583-2.5g |
1,3-dimethylcyclopentane-1-carbaldehyde |
854415-19-3 | 2.5g |
$2155.0 | 2023-06-05 | ||
Enamine | EN300-1621583-2500mg |
1,3-dimethylcyclopentane-1-carbaldehyde |
854415-19-3 | 2500mg |
$1931.0 | 2023-09-22 | ||
Enamine | EN300-1621583-10.0g |
1,3-dimethylcyclopentane-1-carbaldehyde |
854415-19-3 | 10g |
$4729.0 | 2023-06-05 | ||
Enamine | EN300-1621583-1.0g |
1,3-dimethylcyclopentane-1-carbaldehyde |
854415-19-3 | 1g |
$1100.0 | 2023-06-05 | ||
Enamine | EN300-1621583-50mg |
1,3-dimethylcyclopentane-1-carbaldehyde |
854415-19-3 | 50mg |
$827.0 | 2023-09-22 | ||
Enamine | EN300-1621583-100mg |
1,3-dimethylcyclopentane-1-carbaldehyde |
854415-19-3 | 100mg |
$867.0 | 2023-09-22 | ||
Enamine | EN300-1621583-250mg |
1,3-dimethylcyclopentane-1-carbaldehyde |
854415-19-3 | 250mg |
$906.0 | 2023-09-22 |
1,3-Dimethylcyclopentane-1-carbaldehyde 関連文献
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
10. Book reviews
1,3-Dimethylcyclopentane-1-carbaldehydeに関する追加情報
1,3-Dimethylcyclopentane-1-carbaldehyde (CAS No. 854415-19-3): Properties, Applications, and Market Insights
1,3-Dimethylcyclopentane-1-carbaldehyde (CAS No. 854415-19-3) is a specialized organic compound belonging to the class of cyclopentane derivatives. This unique aldehyde has garnered significant attention in recent years due to its versatile applications in fragrance formulation, pharmaceutical intermediates, and specialty chemical synthesis. With the growing demand for sustainable aroma chemicals and bio-based flavor compounds, this molecule has become increasingly relevant in green chemistry initiatives.
The molecular structure of 1,3-dimethylcyclopentane carbaldehyde features a cyclopentane ring substituted with two methyl groups at positions 1 and 3, along with a formyl group at position 1. This configuration contributes to its distinctive woody-herbaceous odor profile, making it valuable for creating modern fragrance compositions. Recent studies in molecular olfaction research have highlighted how such cyclopentane derivatives interact with olfactory receptors, explaining their popularity in high-performance perfumery.
From a synthetic chemistry perspective, 1,3-dimethylcyclopentane-1-carboxaldehyde serves as a crucial building block for various fine chemical transformations. Its reactivity allows for selective reductions to corresponding alcohols or oxidative transformations to carboxylic acids. The compound's stability under various conditions makes it particularly useful in multi-step organic synthesis, especially in the development of complex natural product analogs.
In the flavor and fragrance industry, dimethylcyclopentane carbaldehyde has emerged as a key component for creating fresh green accords and modern citrus notes. Its ability to blend well with other aroma chemicals while providing excellent diffusion properties has made it popular in home care products and personal care formulations. Recent trends toward clean-label fragrances have further increased demand for such naturally-inspired synthetic molecules.
The global market for specialty aldehydes like 1,3-dimethylcyclopentane-1-carbaldehyde has shown steady growth, with projections indicating a compound annual growth rate of 5-7% through 2030. This growth is driven by expanding applications in functional fragrances and increasing research into novel olfactory compounds. Manufacturers are focusing on developing more sustainable production methods, including catalytic processes and bio-based routes to meet evolving regulatory requirements.
Quality specifications for 1,3-dimethylcyclopentane carbaldehyde typically include purity ≥98%, with strict controls on related substances and residual solvents. Analytical methods such as GC-MS analysis and NMR spectroscopy are commonly employed for characterization and quality assurance. The compound's physical properties—including its boiling point, refractive index, and solubility profile—are carefully monitored to ensure batch-to-batch consistency for industrial applications.
Recent innovations in green chemistry approaches have opened new possibilities for the sustainable production of cyclopentane-based aldehydes. Researchers are exploring biocatalytic methods using engineered enzymes and continuous flow chemistry techniques to improve efficiency and reduce environmental impact. These advancements align with the broader industry shift toward sustainable chemical manufacturing practices.
From a regulatory standpoint, 1,3-dimethylcyclopentane-1-carboxaldehyde complies with major international standards for fragrance ingredients. It is included in the IFRA Standards and meets requirements set by REACH regulations. Proper handling guidelines recommend storage in airtight containers under inert atmosphere to maintain stability, with typical shelf life exceeding 24 months when stored appropriately.
The scientific community continues to investigate new applications for 1,3-dimethylcyclopentane-1-carbaldehyde beyond traditional uses. Emerging research explores its potential as a chiral building block in asymmetric synthesis and as a template for developing new functional materials. These developments highlight the compound's versatility and ongoing relevance in advanced chemical research.
For researchers and industry professionals seeking detailed technical information about 1,3-dimethylcyclopentane carbaldehyde, comprehensive data sheets are available from major chemical suppliers. These documents provide essential parameters including spectral data, safety information, and handling precautions. As the chemical industry evolves toward more sustainable practices, compounds like 1,3-dimethylcyclopentane-1-carbaldehyde will likely play an increasingly important role in developing next-generation specialty chemicals.
854415-19-3 (1,3-Dimethylcyclopentane-1-carbaldehyde) 関連製品
- 1276414-27-7(2-(benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)
- 27613-39-4(Benzonitrile,3-formyl-4-methyl-)
- 778599-83-0(3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid)
- 153562-20-0(7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE)
- 13089-18-4(Phenyl 2-acetamido-2-deoxy-a-D-galactopyranoside)
- 1207004-20-3(1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide)
- 2007469-01-2(benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate)
- 45859-82-3(5-bromo-1-benzothiophen-3-amine)
- 2228121-42-2(2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid)
- 2679802-38-9(rac-methyl (1R,3S)-1-{(benzyloxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate)



